molecular formula C23H17ClN2O3 B6493572 N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide CAS No. 1040645-81-5

N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Cat. No. B6493572
CAS RN: 1040645-81-5
M. Wt: 404.8 g/mol
InChI Key: NKDONMOYEMTMAE-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C23H17ClN2O3 and its molecular weight is 404.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is 404.0927701 g/mol and the complexity rating of the compound is 651. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

X-Ray Crystallography Studies

Understanding the three-dimensional structure of fungicides is crucial for designing more effective compounds. Researchers have used X-ray crystallography to analyze the molecular structure of Monceren (Pencycuron) in crystalline form. Key findings include:

Indole Derivatives and Anti-HIV Activity

Pencycuron belongs to the indole derivative family. Researchers have synthesized related compounds and screened them for anti-HIV activity. Notably:

Mitochondrial Respiration Inhibition

Pencycuron’s mode of toxicity involves inhibiting mitochondrial respiration in fungi. This property makes it effective against a wide range of plant pathogens .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O3/c24-16-12-10-15(11-13-16)14-25-22(28)20-21(27)18-8-4-5-9-19(18)26(23(20)29)17-6-2-1-3-7-17/h1-13,27H,14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDONMOYEMTMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)C(=O)NCC4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

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